2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20450062
InChI: InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)
SMILES:
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20450062

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)
Standard InChI Key DQQRWBWQSGWKNX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)Cl)C)C(=O)O

Introduction

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring with a chlorine atom at the 2-position, methyl groups at the 4 and 6 positions, and a carboxylic acid group at the 5 position. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

Synthesis Methods

The synthesis of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid typically involves chlorination reactions starting from 4,6-dimethylpyrimidine-5-carboxylic acid. Industrial synthesis methods focus on optimizing reaction conditions such as temperature and pressure to achieve high yields and purity. Purification techniques like recrystallization or chromatography are commonly used to isolate the product effectively.

Applications and Biological Activity

This compound is notable for its potential applications in pharmaceuticals and agrochemicals. Its structural features suggest interactions with biological targets such as enzymes or receptors involved in metabolic pathways. While specific biological effects are still under investigation, compounds similar to 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid have shown antimicrobial and antifungal properties.

Potential Applications

Application AreaDescription
PharmaceuticalsIntermediate in drug synthesis
AgrochemicalsPotential use in pesticide development
Biological ActivityAntimicrobial and antifungal properties

Comparison with Similar Compounds

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is distinct from other pyrimidine derivatives due to its specific arrangement of functional groups. Here is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-4,6-dimethylpyrimidineChlorine at position 2; methyl groups at positions 4 and 6Less sterically hindered than compounds with larger substituents
2-Amino-4,6-dimethylpyrimidineAmino group at position 2; methyl groups at positions 4 and 6Potentially more reactive due to amino substitution
5-Chloro-4,6-dimethylpyrimidineChlorine at position 5; methyl groups at positions 4 and 6Different reactivity profile due to chlorine position change
2-Chloro-4-methylpyrimidineChlorine at position 2; single methyl group at position 4Simpler structure may lead to different biological activities
2-Chloro-4,6-dimethoxy-pyrimidineChlorine at position 2; methoxy groups at positions 4 and 6Enhanced solubility compared to methyl derivatives

Handling and Safety Considerations

Due to its potential reactivity and toxicity associated with halogenated compounds, 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid should be handled with care. Proper protective equipment and controlled environments are recommended when handling this compound.

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